6-Carboxy-fluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

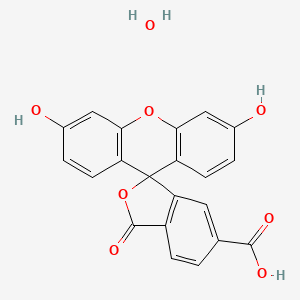

3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O7.H2O/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOYLMWBSTBIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Carboxyfluorescein (6-FAM): A Comprehensive Technical Guide to its Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye. Detailed experimental protocols for its use in various applications are presented, along with visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.

Core Spectral and Photophysical Properties of 6-Carboxyfluorescein (6-FAM)

6-Carboxyfluorescein, commonly known as 6-FAM, is a single isomer derivative of fluorescein (B123965) that is extensively used for labeling biomolecules such as oligonucleotides, proteins, and peptides.[1][2] Its popularity stems from its bright green fluorescence, good water solubility, and a reactive carboxylic acid group that allows for covalent attachment to primary amines.[2] The spectral characteristics of 6-FAM are summarized in the table below.

| Property | Value | Notes |

| Excitation Maximum (λex) | 492 - 495 nm[1][3] | Optimal excitation is achieved using a 488 nm argon-ion laser. |

| Emission Maximum (λem) | 517 - 520 nm[1][3] | Emits a bright green fluorescence. |

| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[1] | At the absorbance maximum. |

| Fluorescence Quantum Yield (Φ) | ~0.93[4] | In aqueous solution (pH 9.0). |

| Molecular Weight | 376.32 g/mol | For the free acid form. |

Note: The fluorescence of 6-FAM is pH-dependent, with decreased fluorescence below pH 7. It is typically used in the pH range of 7.5–8.5.[1]

Experimental Protocols

Measuring the Excitation and Emission Spectra of 6-FAM

This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of a fluorescent dye like 6-FAM using a spectrofluorometer.

Materials:

-

6-Carboxyfluorescein (6-FAM)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 6-FAM (e.g., 1-10 mM) in anhydrous DMSO. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in the desired buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

Set the scan speed and data interval.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the known absorption maximum of 6-FAM (~495 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 700 nm).

-

The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the determined emission maximum (λem).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).

-

Protocol for Labeling Oligonucleotides with 6-FAM NHS Ester

This protocol describes the covalent attachment of 6-FAM N-hydroxysuccinimidyl (NHS) ester to an amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide

-

6-FAM NHS ester

-

Anhydrous DMSO or DMF

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification column (e.g., size-exclusion chromatography or HPLC)

Procedure:

-

Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.

-

NHS Ester Preparation: Dissolve the 6-FAM NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.

-

Labeling Reaction:

-

Add a 5-10 fold molar excess of the dissolved 6-FAM NHS ester to the oligonucleotide solution.

-

Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Purify the 6-FAM labeled oligonucleotide from the unreacted dye and byproducts using a suitable purification method such as size-exclusion chromatography or reverse-phase HPLC.

-

-

Quantification:

-

Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-FAM (~494 nm) to determine the concentration and the degree of labeling.

-

Signaling Pathways and Experimental Workflows

TaqMan Probe Mechanism in Real-Time PCR

6-FAM is a commonly used reporter dye in TaqMan probes for real-time quantitative PCR (qPCR).[5] The probe is an oligonucleotide with a 5' reporter dye (6-FAM) and a 3' quencher dye. The proximity of the quencher to the reporter suppresses the reporter's fluorescence. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and allowing fluorescence to be detected.[5] The increase in fluorescence is proportional to the amount of PCR product amplified.

Fluorescence Polarization Immunoassay (FPIA) Workflow

Fluorescence Polarization Immunoassay (FPIA) is a competitive homogenous assay used for the rapid detection of antigens or antibodies. The assay utilizes a fluorescently labeled tracer (e.g., a 6-FAM labeled antigen). In the absence of the target analyte, the tracer binds to a specific antibody, resulting in a large, slow-rotating complex that emits highly polarized light. When the target analyte is present in the sample, it competes with the tracer for antibody binding. The unbound, smaller tracer rotates more rapidly, leading to a decrease in the polarization of the emitted light. The change in polarization is inversely proportional to the concentration of the target analyte.

References

- 1. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]

- 3. Frontiers | Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples [frontiersin.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. byk-instruments.com [byk-instruments.com]

6-Carboxyfluorescein (6-FAM): A Technical Guide to Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent probe. This document details the fundamental photophysical properties of 6-FAM, presents quantitative data in various experimental conditions, and offers detailed protocols for its characterization.

Core Photophysical Properties of 6-Carboxyfluorescein

6-Carboxyfluorescein is a derivative of fluorescein (B123965), characterized by a carboxyl group that facilitates its conjugation to biomolecules. Its fluorescence is known to be sensitive to environmental factors, most notably pH. The typical absorption and emission maxima of 6-FAM are approximately 495 nm and 517 nm, respectively.[1]

Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 5(6)-carboxyfluorescein, the quantum yield is reported to be 0.93, which is identical to that of its parent compound, fluorescein, suggesting the additional carboxyl group does not significantly alter this property.[2][3]

Fluorescence Lifetime

The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of 6-FAM is typically in the nanosecond range and is influenced by environmental conditions.

Quantitative Data Summary

The following tables summarize the key quantitative photophysical parameters of 6-Carboxyfluorescein under various conditions.

Table 1: General Photophysical Properties of 6-Carboxyfluorescein

| Parameter | Value | Reference |

| Absorption Maximum (λabs) | ~495 nm | [1] |

| Emission Maximum (λem) | ~517 nm | [1] |

| Quantum Yield (Φ) | 0.93 | [2][3] |

Table 2: Fluorescence Lifetime of Carboxyfluorescein Isomers in Buffer

| Fluorophore | pH | Fluorescence Lifetime (τ) | Reference |

| 5-FAM | 8.5 | 4.28 ns | [4] |

| 6-FAM | 8.5 | 4.17 ns | [4] |

Influence of Experimental Conditions

The fluorescence properties of 6-FAM are notably dependent on its environment. Understanding these dependencies is critical for the design and interpretation of experiments.

-

pH: The fluorescence of 6-FAM is highly pH-dependent. Its fluorescence intensity decreases significantly in acidic conditions (below pH 7) due to protonation.[5] Therefore, it is typically used in buffer systems with a pH between 7.5 and 8.5.

-

Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can influence the fluorescence quantum yield and lifetime of fluorescein derivatives.[6] Increased solvent viscosity can lead to an increase in fluorescence intensity and lifetime by reducing non-radiative decay pathways.[4][7]

-

Temperature: While some studies suggest that the fluorescence of FAM is relatively stable within a certain temperature range at specific salt concentrations, temperature can affect the fluorescence intensity of many dyes.[8] It is crucial to control and report the temperature in fluorescence measurements.

Experimental Protocols

Accurate determination of the quantum yield and fluorescence lifetime requires careful experimental design and execution. Below are detailed methodologies for these measurements.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method, also known as the comparative method of Williams et al., is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[3][9]

Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.

Equation:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.

Experimental Workflow:

Caption: Workflow for Relative Quantum Yield Measurement.

Detailed Steps:

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 6-FAM. Fluorescein in 0.1 M NaOH (Φ = 0.92-0.95) is a common choice.[2][10][11]

-

Sample Preparation:

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the emission spectrum of each dilution of the sample and the standard.

-

It is crucial to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

-

The slope of these lines (m) is used in a modified version of the quantum yield equation: Φx = Φst * (mx / mst) * (nx2 / nst2).[9]

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[12][13]

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up, which represents the fluorescence decay curve.

Experimental Workflow:

Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.

Detailed Steps:

-

Instrument Setup:

-

Sample Preparation:

-

Prepare a dilute solution of 6-FAM in the desired solvent or buffer. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

-

Instrument Response Function (IRF) Measurement:

-

Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.

-

-

Data Acquisition:

-

Acquire the fluorescence decay data for the 6-FAM sample. The data collection continues until a sufficient number of photons have been detected to generate a smooth decay curve.

-

-

Data Analysis:

-

The raw data is a histogram of photon counts versus time.

-

This data must be deconvoluted with the IRF to remove the instrument's temporal broadening.

-

The resulting decay curve is then fitted to an exponential decay model (single or multi-exponential) to extract the fluorescence lifetime(s).

-

Applications in Research and Drug Development

The well-characterized and bright fluorescence of 6-FAM makes it a valuable tool in various applications:

-

Labeling of Biomolecules: The carboxyl group of 6-FAM allows for its covalent attachment to proteins, nucleic acids, and other biomolecules for visualization and tracking.[14]

-

Fluorescence Resonance Energy Transfer (FRET): 6-FAM is often used as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.

-

DNA Sequencing and Analysis: It is a common dye used in automated DNA sequencing and quantitative PCR (qPCR).

-

Cell-Based Assays: 6-FAM and its derivatives are used to track cells, monitor cell division, and as reporters in various cellular assays.[1]

This technical guide provides a solid foundation for understanding and utilizing the fluorescence properties of 6-Carboxyfluorescein. For successful and reproducible results, researchers should pay close attention to the experimental conditions and employ rigorous measurement protocols.

References

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 3. shimadzu.com [shimadzu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. horiba.com [horiba.com]

- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 14. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 6-Carboxyfluorescein: Structure, Properties, and Applications

Introduction

6-Carboxyfluorescein (B556484) (6-FAM) is a widely utilized fluorescent dye belonging to the fluorescein (B123965) family. Its robust spectroscopic properties, including a high quantum yield and absorption maximum that aligns well with the 488 nm argon laser line, have established it as a cornerstone for fluorescent labeling in a multitude of biological research applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of 6-FAM for researchers, scientists, and professionals in drug development.

Chemical Structure and Isomers

6-Carboxyfluorescein is a derivative of fluorescein characterized by a carboxyl group attached to the 6-position of the bottom phenyl ring. This carboxyl group provides a convenient handle for covalent attachment to biomolecules. The IUPAC name for 6-Carboxyfluorescein is 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid.[1]

It is important to note that commercial preparations of carboxyfluorescein are often a mixture of two structural isomers: 5-Carboxyfluorescein (5-FAM) and 6-Carboxyfluorescein (6-FAM). While the spectral properties of these isomers are nearly identical, the position of the carboxyl group can influence the geometry and reactivity of the resulting conjugate. For applications requiring precise linker chemistry, isomerically pure 6-FAM is recommended.

Physicochemical and Spectroscopic Properties

The key properties of 6-Carboxyfluorescein are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Reference(s) |

| IUPAC Name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid | [1] |

| Molecular Formula | C₂₁H₁₂O₇ | [1] |

| Molecular Weight | 376.32 g/mol | [1] |

| CAS Number | 3301-79-9 | [1] |

| Appearance | Orange to brown crystalline powder | [2] |

| Solubility | Soluble in DMSO, DMF, methanol, and aqueous buffers at pH > 6 | [3] |

| Excitation Maximum (λex) | ~492-495 nm | [3][4] |

| Emission Maximum (λem) | ~517-520 nm | [3][4] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ (at ~492 nm in 0.1 M Tris pH 8.0) | [2][3] |

| Fluorescence Quantum Yield (Φ) | ~0.93 (for the free dye) | [5] |

| pKa | ~6.4-6.5 | [6][7] |

Experimental Protocols

Synthesis of 6-Carboxyfluorescein

A common method for the synthesis of a mixture of 5- and 6-carboxyfluorescein involves the condensation of resorcinol (B1680541) with trimellitic anhydride (B1165640) in the presence of an acid catalyst, such as methanesulfonic acid.[8] The isomers can then be separated by fractional crystallization.[9] A more selective synthesis of 6-carboxyfluorescein can be achieved using a stannic chloride (SnCl₄) catalyst, which improves the ratio of the desired 6-isomer to the 5-isomer.[10]

Labeling of Proteins with 6-FAM N-hydroxysuccinimidyl (NHS) Ester

The carboxyl group of 6-FAM can be activated to an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins to form stable amide bonds.

Materials:

-

Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

6-FAM, SE (NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., Sephadex G-25)

Protocol:

-

Prepare the protein solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.

-

Prepare the dye solution: Immediately before use, dissolve the 6-FAM NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.

-

Reaction: While gently vortexing the protein solution, add the dissolved 6-FAM NHS ester. The molar ratio of dye to protein typically ranges from 10:1 to 20:1 and should be optimized for the specific protein.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for 6-FAM).

Labeling of Oligonucleotides with 6-FAM

6-FAM is commonly incorporated into synthetic oligonucleotides at the 5' or 3' terminus, or internally. This is typically achieved during automated solid-phase synthesis using a 6-FAM phosphoramidite (B1245037) reagent. The dimethoxytrityl (DMT) group on the phosphoramidite allows for purification of the labeled oligonucleotide using a Glen-Pak™ cartridge or similar DMT-on purification methods.[11] Post-synthesis labeling of amine-modified oligonucleotides with 6-FAM NHS ester is also a viable method.

Applications in Research

The versatility of 6-Carboxyfluorescein has led to its widespread use in numerous research applications.

Fluorescence Microscopy

6-FAM conjugated to antibodies, peptides, or other probes enables the visualization of specific targets within fixed or living cells and tissues. Its bright green fluorescence provides high-contrast images.

Flow Cytometry

In flow cytometry, 6-FAM is used to label antibodies for immunophenotyping, allowing for the identification and quantification of specific cell populations.[12] A derivative, carboxyfluorescein succinimidyl ester (CFSE), is widely used to track cell proliferation.[13] CFSE readily enters cells and covalently attaches to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell division cycles.[13]

Nucleic Acid Analysis

6-FAM is a standard fluorophore for labeling oligonucleotides used as primers in PCR and as probes in various hybridization-based assays, such as fluorescence in situ hybridization (FISH) and real-time PCR.[14] In TaqMan® probes, 6-FAM is used as the reporter dye at the 5' end, and its fluorescence is quenched by a quencher at the 3' end until the probe is degraded during PCR.

pH Sensing

The fluorescence of 6-Carboxyfluorescein is pH-dependent, with its fluorescence intensity increasing with pH over a physiological range.[15] This property allows it to be used as a pH indicator for measuring intracellular pH.[16][17]

Conclusion

6-Carboxyfluorescein remains an indispensable tool in the life sciences. Its well-characterized chemical and spectral properties, coupled with its versatility in labeling a wide range of biomolecules, ensure its continued use in both fundamental research and the development of new diagnostic and therapeutic agents. This guide provides a foundational understanding of 6-FAM, enabling researchers to effectively incorporate this powerful fluorescent probe into their experimental designs.

References

- 1. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 404100050 [thermofisher.com]

- 3. empbiotech.com [empbiotech.com]

- 4. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 6. 6-Carboxyfluorescein | 3301-79-9 [m.chemicalbook.com]

- 7. biotium.com [biotium.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.tamu.edu [chem.tamu.edu]

- 10. CN102942553B - Preparation method for 6-carboxylfluorescein - Google Patents [patents.google.com]

- 11. glenresearch.com [glenresearch.com]

- 12. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Applications of Flow Cytometry [seattlechildrens.org]

- 14. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 15. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]

The Core Principles of 6-Carboxyfluorescein (6-FAM) Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the fluorescence of 6-Carboxyfluorescein (6-FAM), a widely utilized fluorophore in various life science applications. This document details the photophysical properties, experimental protocols for characterization, and key factors influencing its fluorescent signal.

Introduction to 6-Carboxyfluorescein (6-FAM)

6-Carboxyfluorescein, commonly known as 6-FAM, is a derivative of fluorescein (B123965) that possesses a carboxylic acid group, typically at the 6-position of the phthalic acid moiety.[1][2] This functional group facilitates the covalent attachment of 6-FAM to a wide range of biomolecules, including proteins, peptides, and nucleic acids, making it an invaluable tool for fluorescent labeling.[3][4] Its bright green fluorescence, high quantum yield, and compatibility with standard fluorescein (FITC) filter sets have led to its extensive use in techniques such as quantitative PCR (qPCR), DNA sequencing, flow cytometry, and fluorescence microscopy.[3][4][5]

The Jablonski Diagram and the Principle of Fluorescence

The phenomenon of fluorescence in 6-FAM, as with any fluorophore, can be elegantly described by the Jablonski diagram. The process begins with the absorption of a photon of light by the 6-FAM molecule, which elevates an electron from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation occurs rapidly, on the order of femtoseconds.

Following excitation, the molecule undergoes several relaxation processes. It rapidly loses some vibrational energy through a process called internal conversion, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process. From this relaxed excited state, the molecule can return to the ground state (S₀) via a few different pathways.

The most critical pathway for fluorescence is the radiative decay from the S₁ state back to the S₀ state, which results in the emission of a photon. This emitted photon has a lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. Other non-radiative pathways, such as intersystem crossing to a triplet state (T₁) and subsequent phosphorescence or non-radiative decay, can also occur and compete with fluorescence, reducing its efficiency.

Figure 1: Jablonski diagram illustrating the principle of fluorescence for 6-FAM.

Quantitative Photophysical Properties of 6-FAM

The fluorescence characteristics of 6-FAM can be quantified by several key parameters, which are summarized in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.

| Parameter | Value | Reference(s) |

| Excitation Maximum (λex) | ~495 nm | [1][3] |

| Emission Maximum (λem) | ~517-520 nm | [1][3] |

| Molar Extinction Coefficient (ε) | >72,000 M-1cm-1 | [4] |

| Fluorescence Quantum Yield (Φf) | ~0.93 | [6][7] |

| pKa | ~6.5 | [8] |

Key Factors Influencing 6-FAM Fluorescence

The fluorescence intensity and spectral properties of 6-FAM are sensitive to its local environment. Understanding these factors is critical for obtaining accurate and reproducible data.

Effect of pH

The fluorescence of 6-FAM is highly dependent on the pH of the surrounding medium.[9] The molecule contains ionizable groups, and changes in pH affect its electronic structure and, consequently, its ability to fluoresce.[10] Generally, 6-FAM exhibits its brightest fluorescence in slightly alkaline conditions (pH 7.5-8.5).[9] As the pH becomes more acidic, the fluorescence intensity decreases significantly due to protonation of the xanthene ring system.[11] This pH sensitivity makes 6-FAM a useful indicator for intracellular pH measurements.[8]

Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[12] While 6-FAM is considered relatively photostable, prolonged or high-intensity illumination will lead to a decrease in its fluorescence signal.[3] The rate of photobleaching is dependent on factors such as the intensity and wavelength of the excitation light, the concentration of oxygen, and the presence of other molecules in the environment.[12]

Experimental Protocols

Detailed methodologies for characterizing the fluorescence properties of 6-FAM are provided below.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of 6-FAM.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

6-FAM stock solution (e.g., 1 mM in DMSO)

-

Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Procedure:

-

Prepare a dilute working solution of 6-FAM in the desired buffer (e.g., 1 µM).

-

Emission Scan: a. Set the excitation wavelength to a value near the expected maximum (e.g., 490 nm). b. Scan the emission wavelengths across a range that includes the expected emission maximum (e.g., 500 nm to 600 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Excitation Scan: a. Set the emission wavelength to the determined emission maximum (λem). b. Scan the excitation wavelengths across a range that includes the expected excitation maximum (e.g., 450 nm to 510 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).

References

- 1. benchchem.com [benchchem.com]

- 2. US7511284B2 - Photostabilisation of fluorescent dyes - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. chem.uci.edu [chem.uci.edu]

6-Carboxyfluorescein: A Technical Guide for Novice Researchers

An In-depth Guide to the Core Properties, Applications, and Experimental Protocols of a Versatile Fluorescent Probe.

Introduction

6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye that has become an indispensable tool in molecular biology, diagnostics, and drug development. Belonging to the fluorescein (B123965) family, 6-FAM is prized for its bright green fluorescence, good water solubility, and the presence of a carboxylic acid group that facilitates its conjugation to a wide array of biomolecules.[1][2] This guide provides a comprehensive overview of 6-FAM for researchers new to its use, detailing its fundamental properties, key applications, and step-by-step experimental protocols.

Core Properties of 6-Carboxyfluorescein

6-FAM is a derivative of fluorescein characterized by a carboxyl group attached to the benzene (B151609) ring.[3] Commercially, it is often available as a single isomer (6-FAM) or as a mixture of isomers (5(6)-FAM).[3] The carboxyl group provides a reactive handle for covalent attachment to primary amines on biomolecules, typically through activation as an N-hydroxysuccinimide (NHS) ester.[]

Chemical and Physical Properties

The fundamental chemical and physical properties of 6-Carboxyfluorescein are summarized in the table below, providing essential data for its use in experimental settings.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₂O₇ | [3] |

| Molar Mass | 376.32 g/mol | [3] |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in DMSO, DMF, and methanol |

Spectral Properties

The fluorescence of 6-FAM is central to its utility. Its spectral characteristics are summarized below. It is important to note that the fluorescence of 6-FAM is pH-dependent, with its intensity decreasing below pH 7. Optimal performance is typically achieved in the pH range of 7.5 to 8.5.[5]

| Spectral Property | Value (in aqueous buffer, pH ~8-9) | Reference |

| Excitation Maximum (λex) | ~495 nm | [3] |

| Emission Maximum (λem) | ~517 nm | [3] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ at ~492 nm in 0.01N NaOH | |

| Quantum Yield (Φ) | ~0.93 (similar to fluorescein) | [6] |

Key Applications and Experimental Protocols

6-FAM's versatility has led to its adoption in a multitude of applications. This section details the methodologies for some of its most common uses.

Labeling of Biomolecules with 6-FAM NHS Ester

The most frequent application of 6-FAM is the covalent labeling of proteins, peptides, and oligonucleotides. The carboxylic acid of 6-FAM is typically activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target biomolecule to form a stable amide bond.

Caption: Workflow for labeling an IgG antibody with 6-FAM NHS ester.

This protocol is adapted for labeling approximately 1 mg of an IgG antibody.

Materials:

-

IgG Antibody (free of amine-containing stabilizers like Tris or BSA)

-

6-FAM, SE (N-hydroxysuccinimide ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification/Desalting Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Antibody Preparation:

-

Dissolve or buffer exchange the IgG antibody into the Reaction Buffer to a final concentration of 2.5 mg/mL.[7] If the antibody solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS and then into the Reaction Buffer.

-

-

Dye Preparation:

-

Allow the vial of 6-FAM NHS ester to warm to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-FAM NHS ester in anhydrous DMSO. For example, to label 1 mg of IgG (MW ~150,000 Da), a 10-20 fold molar excess of the dye is typically used.

-

-

Labeling Reaction:

-

Purification:

-

Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.[7] The first colored fraction to elute will be the labeled antibody.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for 6-FAM).

-

5'-Labeling of Oligonucleotides

6-FAM is a popular choice for labeling synthetic DNA and RNA oligonucleotides, which can then be used as primers in PCR and sequencing, or as probes in hybridization assays.[2] The labeling is typically performed during solid-phase synthesis by incorporating a 6-FAM phosphoramidite (B1245037) at the 5' terminus. Alternatively, an amine-modified oligonucleotide can be synthesized and then labeled with 6-FAM NHS ester post-synthetically.

Caption: Post-synthetic 5'-labeling of an amine-modified oligonucleotide.

Materials:

-

5'-Amine-modified oligonucleotide

-

6-FAM, SE (N-hydroxysuccinimide ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

-

Purification supplies (e.g., gel filtration column or HPLC system)

Procedure:

-

Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in the Reaction Buffer.

-

Dye Preparation: Prepare a fresh 10 mM stock solution of 6-FAM NHS ester in anhydrous DMSO.

-

Labeling Reaction: Add a molar excess of the 6-FAM NHS ester solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically but a 10- to 50-fold excess is a good starting point. Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[2]

-

Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using gel filtration, ethanol (B145695) precipitation, or reverse-phase HPLC.

-

Analysis: Confirm the successful labeling by measuring the absorbance spectrum of the purified product and, if possible, by mass spectrometry.

Fluorescence Polarization (FP) Assays

Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It is based on the principle that the polarization of fluorescence emission is dependent on the rotational speed of the fluorescent molecule. A small, rapidly tumbling 6-FAM-labeled molecule (e.g., a peptide or a small molecule) will have a low fluorescence polarization. Upon binding to a larger molecule (e.g., a protein), its rotation slows down, resulting in an increase in fluorescence polarization. This change can be used to determine binding affinities and screen for inhibitors of the interaction.[8]

Caption: Workflow for a competitive fluorescence polarization assay.

Materials:

-

6-FAM labeled peptide (tracer)

-

Protein of interest

-

Unlabeled competitor peptide or small molecule

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[9]

-

Black, opaque 384-well microplate

-

Fluorescence plate reader with polarization filters for 6-FAM (Excitation ~485 nm, Emission ~530 nm)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the 6-FAM labeled peptide, the protein, and the unlabeled competitor in the Assay Buffer.

-

Binding Assay (to determine Kd):

-

In the wells of the microplate, add a fixed, low concentration of the 6-FAM labeled peptide (e.g., 10 nM).[9]

-

Add increasing concentrations of the protein to the wells.

-

Bring the final volume in each well to a constant value with Assay Buffer.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1 hour), protected from light.[9]

-

Measure the fluorescence polarization.

-

Plot the fluorescence polarization as a function of the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

-

-

Competition Assay (to determine IC50):

-

In the wells of the microplate, add the 6-FAM labeled peptide and the protein at concentrations that give a high polarization signal (typically the protein concentration is at or slightly above the Kd).

-

Add increasing concentrations of the unlabeled competitor.

-

Incubate and measure the fluorescence polarization as described above.

-

Plot the fluorescence polarization as a function of the competitor concentration to determine the IC50 value.

-

Sanger Sequencing

In automated Sanger sequencing, 6-FAM is commonly used to label one of the four dideoxynucleotide triphosphates (ddNTPs) or the sequencing primer.[10][11] When a 6-FAM labeled ddNTP is incorporated during the sequencing reaction, it terminates the extension of the DNA strand. The resulting fragments, each ending with a fluorescently labeled base, are then separated by size using capillary electrophoresis. A laser excites the 6-FAM dye, and a detector records the emitted fluorescence, allowing the determination of the DNA sequence.

Caption: Workflow for Sanger sequencing using a 5'-FAM labeled primer.

Materials:

-

Purified DNA template (e.g., plasmid or PCR product)

-

5'-FAM labeled sequencing primer

-

Cycle sequencing kit (containing DNA polymerase, dNTPs, and ddNTPs)

-

Thermal cycler

-

Capillary electrophoresis-based DNA sequencer

Procedure:

-

Reaction Setup:

-

In a PCR tube, combine the DNA template (e.g., 200-500 ng of plasmid DNA or 10-40 ng of a PCR product), the 5'-FAM labeled primer (e.g., 3.2 pmol), and the contents of the cycle sequencing kit according to the manufacturer's instructions.

-

-

Thermal Cycling:

-

Perform cycle sequencing in a thermal cycler. A typical program involves an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.

-

-

Purification:

-

Purify the sequencing reaction products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done by ethanol/EDTA precipitation or using a commercial clean-up kit.

-

-

Capillary Electrophoresis:

-

Resuspend the purified fragments in a formamide-based loading buffer and denature them by heating.

-

Load the samples onto the capillary electrophoresis instrument.

-

-

Data Analysis:

-

The instrument's software will automatically detect the fluorescence from the 6-FAM labeled fragments as they pass the detector, generating a chromatogram from which the DNA sequence can be read.

-

Cell Proliferation Assays using CFSE

6-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE) is a cell-permeable derivative of 6-FAM that is widely used to monitor cell proliferation.[12][13] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and amine-reactive. The activated dye then covalently attaches to intracellular proteins. As the labeled cells divide, the fluorescent dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This can be quantified by flow cytometry, allowing for the tracking of multiple generations of cells.[1][14]

Caption: Workflow for a cell proliferation assay using CFSE and flow cytometry.

Materials:

-

Cells of interest (e.g., lymphocytes)

-

CFSE (Carboxyfluorescein diacetate, succinimidyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Complete cell culture medium

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a concentration of 1-10 x 10⁶ cells/mL in PBS or HBSS.

-

CFSE Staining:

-

Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).[13]

-

Dilute the CFSE stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 1-10 µM, which should be optimized for the specific cell type).[13]

-

Add the CFSE working solution to the cell suspension and mix gently.

-

Incubate for 15-20 minutes at 37°C, protected from light.[12][13]

-

-

Quenching and Washing:

-

Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium (containing serum) and incubate for 5 minutes.

-

Centrifuge the cells and wash them twice with complete culture medium to remove any unbound dye.

-

-

Cell Culture:

-

Resuspend the labeled cells in fresh, pre-warmed complete culture medium and plate them under the desired experimental conditions (e.g., with or without a mitogenic stimulus).

-

-

Flow Cytometry Analysis:

-

At various time points after stimulation, harvest the cells and analyze them by flow cytometry.

-

The CFSE fluorescence is typically detected in the FITC channel (FL1).

-

On a histogram of fluorescence intensity, each peak of successively halved fluorescence represents a generation of cell division.

-

Conclusion

6-Carboxyfluorescein is a robust and versatile fluorescent dye that has proven to be an invaluable tool for novice and experienced researchers alike. Its bright fluorescence, well-characterized spectral properties, and straightforward conjugation chemistry make it suitable for a wide range of applications, from labeling individual biomolecules to tracking the proliferation of entire cell populations. By understanding its core properties and following established experimental protocols, researchers can effectively harness the power of 6-FAM to advance their scientific investigations.

References

- 1. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 3. broadpharm.com [broadpharm.com]

- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 6. biotium.com [biotium.com]

- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cd-genomics.com [cd-genomics.com]

- 10. 桑格测序步骤与方法 [sigmaaldrich.com]

- 11. cytologicsbio.com [cytologicsbio.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

An In-depth Technical Guide to 6-Carboxyfluorescein (CAS Number: 3301-79-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye in life sciences research and diagnostics. This document details its physicochemical properties, provides experimental protocols for its application, and illustrates its use in studying enzymatic activities relevant to signaling pathways.

Core Technical Data

6-Carboxyfluorescein is a derivative of fluorescein (B123965) that possesses a carboxylic acid group, enabling its covalent conjugation to biomolecules. It is a bright, green fluorescent dye with properties that make it suitable for a wide range of applications.

| Property | Value | References |

| CAS Number | 3301-79-9 | [1][2] |

| Molecular Formula | C₂₁H₁₂O₇ | [1][3] |

| Molecular Weight | 376.32 g/mol | [1][3] |

| Appearance | Yellow to orange solid | [2] |

| Solubility | DMSO, DMF, Methanol | [4] |

| Excitation Maximum (λex) | 492 - 495 nm | [1][4] |

| Emission Maximum (λem) | 517 - 523 nm | [1][2][4] |

| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ at ~493 nm in T&S Buffer, pH 9 | [4] |

| Quantum Yield (Φ) | High | [4] |

Synthesis and Quality Control

6-Carboxyfluorescein is typically synthesized through the condensation of resorcinol (B1680541) with 4-carboxyphthalic anhydride. The reaction often yields a mixture of two isomers, 5-Carboxyfluorescein and 6-Carboxyfluorescein. High-purity single isomers are generally obtained through chromatographic purification methods.

Quality control for 6-FAM and its derivatives often involves techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity, Mass Spectrometry (MS) to confirm molecular weight, and UV-Vis and fluorescence spectroscopy to verify its spectral properties.

Experimental Protocols

The carboxylic acid group of 6-FAM allows for its covalent attachment to primary amines on biomolecules through the formation of an amide bond. This is typically achieved by activating the carboxylic acid, most commonly by converting it to an N-hydroxysuccinimide (NHS) ester. For oligonucleotide synthesis, a phosphoramidite (B1245037) version of 6-FAM is used.

Protocol 1: Labeling of Proteins with 6-FAM NHS Ester

This protocol describes the general procedure for labeling proteins with 6-Carboxyfluorescein N-hydroxysuccinimide ester (6-FAM, SE).

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.5)

-

6-FAM, SE (dissolved in anhydrous DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve 6-FAM, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.[5]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~494 nm.

Protocol 2: Synthesis of 6-FAM Labeled Oligonucleotides using Phosphoramidite Chemistry

This protocol outlines the automated solid-phase synthesis of a 5'-labeled oligonucleotide using 6-FAM phosphoramidite.[6][7][]

Materials:

-

DNA synthesizer

-

Controlled pore glass (CPG) solid support with the initial nucleoside

-

Standard DNA phosphoramidites (A, C, G, T)

-

6-FAM phosphoramidite

-

Activator solution (e.g., tetrazole)

-

Capping solution

-

Oxidizing solution

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

-

Purification system (e.g., HPLC)

Procedure:

-

Synthesis: The oligonucleotide is synthesized on the solid support in the 3' to 5' direction. Each cycle of nucleotide addition consists of:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.

-

Coupling: Addition of the next phosphoramidite, activated by tetrazole.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

-

-

Labeling: In the final coupling cycle, 6-FAM phosphoramidite is added to the 5'-terminus of the oligonucleotide.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with concentrated ammonium hydroxide.

-

Purification: The labeled oligonucleotide is purified from unlabeled and truncated sequences using reverse-phase HPLC.[9][10]

Mandatory Visualizations

Experimental Workflows

Signaling Pathway Applications

6-FAM is extensively used in the development of fluorescent probes for monitoring the activity of enzymes that play crucial roles in cellular signaling pathways, such as proteases and kinases.

Fluorescence Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorophores. A 6-FAM labeled peptide substrate can be designed with a quencher molecule. In the intact peptide, the fluorescence of 6-FAM is quenched. Upon cleavage by a specific protease, 6-FAM and the quencher are separated, resulting in an increase in fluorescence.[11][12][13]

The activity of a protein kinase can be monitored using a 6-FAM labeled peptide substrate. The kinase transfers a phosphate group from ATP to the peptide. The phosphorylated, 6-FAM labeled peptide can then be detected, for example, by using a phosphospecific antibody in a fluorescence polarization or TR-FRET assay.[14][15][16][17]

References

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. empbiotech.com [empbiotech.com]

- 5. benchchem.com [benchchem.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 9. glenresearch.com [glenresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. caymanchem.com [caymanchem.com]

- 17. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]

6-Carboxyfluorescein (6-FAM): An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Carboxyfluorescein (6-FAM) is a single isomer derivative of fluorescein, a widely recognized and utilized fluorescent dye.[1] Renowned for its bright green fluorescence, 6-FAM has become an indispensable tool in a vast array of life science research and diagnostic applications. Its utility is rooted in its favorable spectral properties, including a high quantum yield and an excitation maximum that aligns well with the 488 nm spectral line of common argon-ion lasers.[2] This guide provides a comprehensive technical overview of 6-FAM, detailing its physicochemical properties, common applications, and relevant experimental protocols.

Core Properties of 6-FAM

6-FAM is a water-soluble and reactive dye, making it suitable for labeling a variety of biomolecules.[3][4] Its fluorescence is, however, sensitive to pH, with decreased intensity below pH 7; therefore, it is typically used in buffer systems with a pH range of 7.5 to 8.5.[5][6] Commercially, FAM is often available as a mixture of two isomers, 5-FAM and 6-FAM.[7] While their spectral properties are nearly identical, the single isomer 6-FAM is often preferred for applications requiring high chemical purity and consistent labeling.

Physicochemical and Spectral Properties

The key quantitative properties of 6-FAM are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Reference(s) |

| Molar Mass | 376.32 g/mol | [7] |

| Excitation Maximum (λex) | 492 - 495 nm | [1][2][7] |

| Emission Maximum (λem) | 517 - 520 nm | [1][5][7] |

| Extinction Coefficient | >72,000 M⁻¹cm⁻¹ at pH 9 | [2] |

| Fluorescence Quantum Yield | ~0.93 | [8] |

| pKa | ~6.5 | [9] |

Applications in Research and Drug Development

The versatility of 6-FAM has led to its widespread adoption in numerous molecular biology and biochemical techniques.

Oligonucleotide Labeling

6-FAM is the most commonly used fluorescent dye for labeling oligonucleotides.[3][5] It can be attached to the 5' or 3' end, or internally within the sequence.[1][5] These labeled oligonucleotides are crucial for a variety of applications:

-

Real-Time PCR (qPCR): 6-FAM serves as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.[3][4] In these applications, its fluorescence is initially quenched and is released upon hybridization to the target sequence or enzymatic cleavage, allowing for real-time monitoring of DNA amplification.[10]

-

Sanger Sequencing: 6-FAM labeled primers are used to generate fluorescently-labeled DNA fragments for automated DNA sequencing.[11][12]

-

Fluorescence In Situ Hybridization (FISH): 6-FAM labeled probes are used to detect specific DNA or RNA sequences within cells and tissues.[10]

Protein and Peptide Labeling

Amine-reactive derivatives of 6-FAM, such as N-hydroxysuccinimidyl (NHS) esters, are commonly used to label proteins and peptides at primary amines (e.g., lysine (B10760008) residues and the N-terminus).[13][14] These labeled proteins are valuable for:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.[2]

-

Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of a labeled protein.[2]

-

Immunoassays: Developing fluorescently-labeled antibodies for sensitive detection of antigens.

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotides with 6-FAM NHS Ester

This protocol outlines a general procedure for labeling an oligonucleotide containing a primary amine with 6-FAM succinimidyl ester.

Materials:

-

Amine-modified oligonucleotide

-

6-FAM NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 9.0

-

3 M Sodium Chloride

-

Nuclease-free water

Procedure:

-

Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 µg/µL.

-

Prepare 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]

-

Labeling Reaction:

-

To the oligonucleotide solution, add a 10-20 fold molar excess of the 6-FAM NHS ester solution.

-

Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.

-

-

Purification of the Labeled Oligonucleotide:

-

Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.[11] Mix well and incubate at -20°C for at least 30 minutes.[11] Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.[11] Carefully remove the supernatant.

-

Further Purification (Optional): The pellet can be further purified by HPLC or gel electrophoresis to separate the labeled oligonucleotide from unlabeled starting material and free dye.

-

-

Resuspension: Resuspend the purified 6-FAM labeled oligonucleotide in nuclease-free water or a suitable buffer.

-

Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 494 nm (for 6-FAM).

References

- 1. metabion.com [metabion.com]

- 2. empbiotech.com [empbiotech.com]

- 3. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]

- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 8. lumiprobe.com [lumiprobe.com]

- 9. biotium.com [biotium.com]

- 10. kilobaser.com [kilobaser.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. PCR for Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. 6-FAM [6-Carboxyfluorescein] [anaspec.com]

- 14. empbiotech.com [empbiotech.com]

- 15. glenresearch.com [glenresearch.com]

The Solubility of 6-Carboxyfluorescein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye in biological research. Understanding the solubility of 6-FAM is critical for its effective use in applications such as bioconjugation, cellular imaging, and fluorescence-based assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and biomolecule labeling, and a visual representation of a typical labeling workflow.

Quantitative Solubility of 6-Carboxyfluorescein

The solubility of 6-Carboxyfluorescein is highly dependent on the solvent and the pH of the medium. As a molecule with a carboxylic acid group, its solubility in aqueous solutions increases significantly at higher pH values where the carboxylate is deprotonated. In organic solvents, its solubility is generally higher in polar aprotic solvents. The following table summarizes the available quantitative solubility data for 6-Carboxyfluorescein and its common isomeric mixture, 5(6)-Carboxyfluorescein.

| Solvent System | 6-Carboxyfluorescein (6-FAM) | 5(6)-Carboxyfluorescein (Isomer Mixture) |

| Aqueous Solutions | ||

| 0.1 M NaOH | 9.80 - 10.20 mg/mL[1] | Slightly soluble in water |

| Ethanol:PBS (pH 7.2) (1:1) | Not explicitly stated | ~0.5 mg/mL[2] |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble[3] | ~0.5 mg/mL[2], 58.33 mg/mL (with sonication)[4] |

| Dimethylformamide (DMF) | Soluble[5] | ~1 mg/mL[2] |

| Methanol | 20 mg/mL[6] | Slightly soluble (with heating) |

| Ethanol | Not explicitly stated | ~5 mg/mL[2] |

| Chloroform:Ethanol (1:1) | 9.80 - 10.20 mg/mL | Not explicitly stated |

Note: The significant variation in reported DMSO solubility for the 5(6)-isomer mixture may be due to differences in experimental conditions (e.g., use of sonication, temperature) or the specific composition of the isomer mixture.

Experimental Protocols

Protocol for Determining the Thermodynamic Solubility of 6-Carboxyfluorescein using UV-Vis Spectrophotometry

This protocol outlines a method for determining the equilibrium (thermodynamic) solubility of 6-Carboxyfluorescein in a chosen solvent system. The principle relies on creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved dye in the supernatant using its characteristic absorbance.

Materials:

-

6-Carboxyfluorescein (solid powder)

-

Solvent of interest (e.g., deionized water, PBS, ethanol, DMSO)

-

Spectrophotometer capable of UV-Vis measurements

-

Quartz or glass cuvettes

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm pore size, compatible with the solvent)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Standard Curve:

-

Prepare a stock solution of 6-Carboxyfluorescein in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure the dye is fully dissolved. This may require the use of a co-solvent like DMSO for initial dissolution before dilution in an aqueous buffer.

-

Perform a series of dilutions from the stock solution to create a set of standards with known concentrations.

-

Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of 6-Carboxyfluorescein (approximately 492 nm).

-

Plot a standard curve of absorbance versus concentration and determine the linear regression equation.

-

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 6-Carboxyfluorescein to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator can be used for this purpose.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant without disturbing the solid.

-

To ensure all solid particles are removed, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the supernatant through a 0.22 µm syringe filter.

-

-

Quantification of Dissolved 6-Carboxyfluorescein:

-

Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of your standard curve.

-

Measure the absorbance of the diluted supernatant at the λmax.

-

Using the linear regression equation from the standard curve, calculate the concentration of 6-Carboxyfluorescein in the diluted sample.

-

Multiply this concentration by the dilution factor to determine the solubility of 6-Carboxyfluorescein in the solvent.

-

Protocol for Labeling Proteins with 6-Carboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester

This protocol describes a general procedure for the covalent labeling of proteins with the amine-reactive NHS ester of 6-Carboxyfluorescein. The NHS ester reacts with primary amines (N-terminus and lysine (B10760008) side chains) on the protein to form a stable amide bond.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

6-Carboxyfluorescein, succinimidyl ester (6-FAM, SE)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Spectrophotometer

Procedure:

-

Preparation of Protein Solution:

-

Dissolve or dialyze the protein into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.

-

-

Preparation of Dye Stock Solution:

-

Immediately before use, dissolve the 6-FAM, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a calculated amount of the 6-FAM, SE stock solution. A common starting point is a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

-

-

Characterization of the Conjugate:

-

Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~492 nm (for 6-FAM).

-

The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. researchgate.net [researchgate.net]

- 3. sdc.org.uk [sdc.org.uk]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evotec.com [evotec.com]

6-Carboxyfluorescein: A Technical Guide for Researchers

An In-depth Examination of the Properties and Applications of a Versatile Fluorophore

In the landscape of modern biological research and drug development, fluorescent molecules are indispensable tools for elucidating complex cellular processes. Among these, 6-Carboxyfluorescein (6-FAM) stands out as a widely utilized fluorescent dye, valued for its bright green emission and versatile chemical properties. This technical guide provides a comprehensive overview of 6-Carboxyfluorescein, detailing its fundamental characteristics, experimental applications, and relevant protocols for its use in the laboratory.

Core Properties of 6-Carboxyfluorescein

6-Carboxyfluorescein is a derivative of fluorescein (B123965) that includes a carboxyl group, which facilitates its conjugation to a variety of biomolecules.[1] Its spectral properties, characterized by an absorption maximum around 495 nm and an emission maximum at approximately 517 nm, make it compatible with standard fluorescence microscopy and flow cytometry setups.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₂₁H₁₂O₇ | [1][3][4][5][6][7] |

| Molar Mass | 376.32 g/mol | [1][4][6][8][9][10] |

| Excitation Maximum (λex) | ~495 nm | [1][2] |

| Emission Maximum (λem) | ~517 nm | [1][2] |

| Common Abbreviation | 6-FAM | [1][4][8] |

Key Experimental Applications and Protocols

The utility of 6-Carboxyfluorescein and its derivatives extends across numerous applications in molecular and cellular biology. Below are detailed protocols for some of its most common uses.

Cell Proliferation and Tracking using Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE)

A popular derivative, Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE), is widely used for monitoring cell proliferation both in vitro and in vivo.[4][5] CFSE, a non-fluorescent and cell-permeable molecule, is converted by intracellular esterases into a fluorescent, amine-reactive dye that covalently binds to intracellular proteins.[4][7] With each cell division, the fluorescence intensity is halved, allowing for the tracking of successive generations by flow cytometry.[5][7]

Experimental Protocol for Labeling Suspension Cells with CFSE:

-

Prepare CFSE Stock Solution: Dissolve CFSE in anhydrous DMSO to a stock concentration of 5 mM.

-

Prepare Working Solution: Just before use, dilute the stock solution in a protein-free buffer such as PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type.

-

Cell Preparation: Centrifuge the cells and resuspend the pellet in the pre-warmed (37°C) PBS containing the CFSE working solution.

-

Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.

-

Quenching: Stop the labeling reaction by adding 5 volumes of cold, complete cell culture medium. The serum proteins in the medium will quench the unbound dye.

-

Washing: Wash the cells at least twice with pre-cooled buffer to remove any remaining unbound dye.

-

Analysis: The labeled cells are now ready for culture and subsequent analysis by flow cytometry to resolve distinct generations based on fluorescence intensity.[4][7]

Labeling of Antibodies and Proteins

The succinimidyl ester derivative of 6-Carboxyfluorescein (6-FAM, SE) is an amine-reactive compound used for covalently labeling proteins, including antibodies.[1] This process is fundamental for creating fluorescent probes for techniques such as immunofluorescence, immunohistochemistry, and flow cytometry.

Experimental Protocol for Antibody Labeling with NHS-Fluorescein:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 50mM borate (B1201080) buffer, pH 8.5).

-

Reagent Preparation: Allow the NHS-Fluorescein vial to equilibrate to room temperature before opening. Reconstitute 1 mg of NHS-Fluorescein in 100 µL of DMF or DMSO.

-

Labeling Reaction: Add a 15- to 20-fold molar excess of the dissolved NHS-Fluorescein to the antibody solution.

-

Incubation: Incubate the reaction for 1 hour at room temperature.

-

Purification: Remove the non-reacted dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

-

Storage: Store the labeled antibody at 4°C, protected from light. A preservative like sodium azide (B81097) can be added to a final concentration of 0.1%.[2]

Oligonucleotide Labeling for Molecular Diagnostics

6-FAM is a cornerstone in molecular diagnostics, particularly in real-time PCR and DNA sequencing.[8][11] It is commonly used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.[8] During solid-phase DNA synthesis, a phosphoramidite (B1245037) version of 6-Carboxyfluorescein is used for terminal labeling of oligonucleotides.[12] These labeled probes are essential for detecting and quantifying specific nucleic acid sequences.[3][8]

The principle of using dye dilution for cell proliferation analysis is a fundamental concept that can be visualized as a logical flow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. journalcjast.com [journalcjast.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]

- 9. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. pr.ibs.re.kr [pr.ibs.re.kr]

- 11. nbinno.com [nbinno.com]

- 12. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 6-Carboxyfluorescein NHS Ester Protein Labeling